1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,7-Dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.32 g/mol
- IUPAC Name : this compound
The presence of the morpholine and pyrido-pyrimidine moieties suggests potential interactions with biological targets such as kinases and other enzymes involved in cellular signaling pathways.
Anticancer Activity
This compound has been primarily studied for its anticancer properties. The compound exhibits significant inhibitory effects on various cancer cell lines by targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.
The mechanism through which this compound exerts its anticancer effects includes:
- Inhibition of CDK4/6 : Studies have shown that this compound selectively inhibits CDK4 and CDK6 with low nanomolar IC50 values. For instance, one study reported an IC50 value of 0.9 nM for CDK6 inhibition .
- Cell Cycle Arrest : By inhibiting these kinases, the compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
Cytotoxicity Studies
A range of cytotoxicity assays has been conducted to evaluate the effectiveness of this compound against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 1.59 |
PC-3 (Prostate) | 0.01 |
A-549 (Lung) | 2.48 |
These results indicate a potent cytotoxic effect, particularly against prostate cancer cells .
Study on Breast Cancer Resistance
In a recent study investigating drug resistance in breast cancer, the compound was shown to overcome resistance mechanisms associated with aromatase inhibitors. It effectively reduced cell viability in resistant MCF-7 cell lines, suggesting its potential as a second-line treatment option .
Combination Therapies
Another area of interest is the use of this compound in combination with other therapeutic agents. Preliminary data suggest that when combined with traditional chemotherapeutics, there is a synergistic effect that enhances overall cytotoxicity against resistant cancer cell lines .
Toxicity Studies
Preliminary toxicity assessments have indicated a low toxicity profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.
特性
IUPAC Name |
6,12-dimethyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-3-4-14-18-15-12(16(22)21(14)10-11)9-13(19(15)2)17(23)20-5-7-24-8-6-20/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDFTMMIKJIWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCOCC4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。